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Compound of Interest

Compound Name: GSK503

Cat. No.: B15586943 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for utilizing the EZH2 inhibitor

GSK503 in in vivo experiments. Due to the limited publicly available comprehensive toxicology

data specifically for GSK503, this guide also incorporates general knowledge from preclinical

studies of other EZH2 inhibitors to inform experimental design and troubleshooting.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GSK503?

A1: GSK503 is a potent and specific inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a

histone methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive

Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27

(H3K27me3). This epigenetic modification leads to transcriptional repression of target genes.

By inhibiting EZH2, GSK503 reduces global H3K27me3 levels, thereby altering gene

expression.[2]

Q2: Are there any published in vivo studies using GSK503?

A2: Yes, GSK503 has been used in mouse models of cancer and immunology. For instance, a

dose of 150 mg/kg administered intraperitoneally (i.p.) has been reported in studies with mouse

models of lymphoma and melanoma, where it was shown to inhibit tumor growth and
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metastasis.[2] Another study in a mouse model of Lynch syndrome used GSK503 to assess its

effects on immune regulation and tumorigenesis.[3]

Q3: Is there any publicly available in vivo toxicity data for GSK503?

A3: As of late 2025, detailed public reports from formal preclinical toxicology studies on

GSK503, such as maximum tolerated dose (MTD) or detailed adverse effect profiles, are

limited. The existing studies primarily focus on efficacy and report the doses used without

extensive detail on tolerability.

Q4: What are some potential signs of toxicity to monitor for with EZH2 inhibitors in general?

A4: Based on preclinical studies with other EZH2 inhibitors like GSK126, researchers should

monitor for:

General Health: Body weight loss, changes in behavior (lethargy, piloerection), reduced food

and water intake.

Cardiovascular Effects: Some studies on EZH2 inhibition have suggested a potential for

increased vascular stiffness.

Metabolic Changes: Dysregulated lipid metabolism has been observed with other EZH2

inhibitors.

Hematological Effects: Monitor for changes in blood cell counts.
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Issue Potential Cause Recommended Action

Poor solubility/vehicle

precipitation

GSK503 has low aqueous

solubility.

Formulate GSK503 in a vehicle

such as 10% DMSO, 40%

PEG300, 5% Tween 80, and

45% saline. Always prepare

fresh and vortex thoroughly

before administration. A

solubility of up to 93 mg/mL in

DMSO has been reported.[2]

Significant animal weight loss

(>15%) or distress

The dose may be too high or

the vehicle may be causing

toxicity.

- Reduce the dose of

GSK503.- Decrease the

dosing frequency.- Include a

vehicle-only control group to

assess vehicle toxicity.

Lack of efficacy at a given

dose

The dose may be too low, or

there may be poor

bioavailability.

- Increase the dose in a

stepwise manner.- Confirm

target engagement by

measuring H3K27me3 levels in

tumor or relevant tissue

samples via techniques like

immunohistochemistry or

Western blot. A decrease in

H3K27me3 indicates target

engagement.

Variability in response between

animals

Inconsistent drug

administration or inherent

biological variability.

- Ensure accurate and

consistent dosing for all

animals.- Increase the number

of animals per group to

improve statistical power.

Quantitative Data Summary
While specific toxicology data for GSK503 is not readily available, the following table

summarizes a dose that has been used in efficacy studies.
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Compound Species Dose

Route of

Administratio

n

Reported

Observation

s

Reference

GSK503 Mouse 150 mg/kg
Intraperitonea

l (i.p.)

Reduced

H3K27me3

levels,

inhibited

tumor growth.

No specific

adverse

effects were

detailed.

[2]

Experimental Protocols
General Protocol for In Vivo Administration of GSK503 in a Mouse Xenograft Model

Animal Model: Utilize appropriate mouse strains for your cancer model (e.g.,

immunodeficient mice for human cell line xenografts).

Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice. Allow

tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.

Group Allocation: Randomize mice into treatment and control groups (e.g., vehicle control,

GSK503 treatment group).

Dose Formulation:

Prepare a stock solution of GSK503 in 100% DMSO.

On the day of dosing, dilute the stock solution to the final desired concentration using a

suitable vehicle (e.g., a mixture of PEG300, Tween 80, and saline). Ensure the final DMSO

concentration is well-tolerated by the animals (typically <10%).

Administration: Administer GSK503 or vehicle via intraperitoneal (i.p.) injection at the

determined dose and schedule.
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Monitoring:

Measure tumor volume with calipers 2-3 times per week.

Record body weight at the same frequency.

Observe animals daily for any clinical signs of toxicity.

Endpoint: At the end of the study, euthanize the animals and collect tumors and other

relevant organs for downstream analysis (e.g., pharmacodynamics, histology).
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Click to download full resolution via product page

Caption: GSK503 inhibits the catalytic activity of EZH2 within the PRC2 complex.
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Caption: A typical workflow for assessing in vivo toxicity and tolerability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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